molecular formula C10H10BrNO3 B13942853 methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate

methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate

Cat. No.: B13942853
M. Wt: 272.09 g/mol
InChI Key: WSJSKOYCNUEGNJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate is an organic compound with the molecular formula C10H10BrNO3. It contains several functional groups, including an ester, an oxime, and a bromine atom attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate typically involves the bromination of a suitable precursor followed by esterification and oxime formation. One common method starts with the bromination of 2-methylbenzoic acid to form 2-bromo-5-methylbenzoic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 2-bromo-5-methylbenzoate. Finally, the oxime group is introduced by reacting the ester with hydroxylamine under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction of the oxime group can produce amines .

Scientific Research Applications

Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate depends on its specific applicationThe oxime group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate is unique due to the presence of both an oxime and a bromine atom on the aromatic ring.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate

InChI

InChI=1S/C10H10BrNO3/c1-6(12-14)7-3-4-9(11)8(5-7)10(13)15-2/h3-5,14H,1-2H3

InChI Key

WSJSKOYCNUEGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC

Origin of Product

United States

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